

bFGF (119-126) role in endothelial cell proliferation

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An in-depth guide for researchers, scientists, and drug development professionals on the role of the basic Fibroblast Growth Factor fragment, **bFGF (119-126)**, in endothelial cell proliferation.

Introduction

Basic Fibroblast Growth Factor (bFGF or FGF2) is a potent mitogen for vascular endothelial cells, playing a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1] This process is fundamental in various physiological and pathological conditions, including wound healing, embryonic development, and tumor growth.[2] The biological effects of bFGF are mediated through its binding to high-affinity Fibroblast Growth Factor Receptors (FGFRs), primarily FGFR1 on endothelial cells, which triggers a cascade of intracellular signaling pathways leading to cell proliferation, migration, and differentiation.[2][3]

Given the therapeutic potential of modulating bFGF activity, particularly in cancer and other angiogenesis-dependent diseases, research has focused on identifying specific regions of the bFGF protein responsible for receptor binding and activation. The peptide fragment corresponding to amino acids 119-126 of human and bovine bFGF, with the sequence Lys-Arg-Thr-Gly-Gln-Tyr-Lys-Leu (KRTGQYKL), has been identified as a region involved in receptor interaction.[4][5] This guide provides a comprehensive overview of the documented role of the bFGF (119-126) fragment in the context of endothelial cell proliferation, summarizing key quantitative data, experimental methodologies, and the proposed mechanism of action. Contrary to a potential proliferative role, the available scientific literature predominantly points



towards an inhibitory function of this peptide fragment, with its efficacy being highly dependent on its structural conformation.

The Inhibitory Role of bFGF (119-126) on Endothelial Cell Proliferation

The primary documented role of the linear **bFGF** (119-126) peptide, KRTGQYKL, is the inhibition of endothelial cell proliferation.[4] This inhibitory action is believed to stem from its ability to compete with the full-length bFGF for binding to its high-affinity receptors, thereby blocking the initiation of downstream mitogenic signaling.[4][5]

However, the scientific literature presents conflicting findings regarding the efficacy of the linear peptide. While some studies have reported that **bFGF** (119-126) inhibits both basal and bFGF-induced proliferation of vascular endothelial cells at submicromolar concentrations, other research has indicated that linear peptides containing this sequence have no significant inhibitory effect.[1][4]

A pivotal study has shed light on this discrepancy by comparing a linear peptide analog of the bFGF (118-126) region with a cyclic version. The findings demonstrated that the cyclic peptide was a potent inhibitor of bFGF-induced endothelial cell proliferation, whereas the linear counterpart was largely ineffective.[1] This suggests that the three-dimensional conformation of the peptide is critical for its ability to effectively bind to the FGFR and exert its inhibitory function.[1] The loop structure of the cyclic peptide is thought to more closely mimic the corresponding region in the native bFGF protein, leading to a more stable and effective interaction with the receptor.[1]

Quantitative Data on the Inhibition of Endothelial Cell Proliferation

The following table summarizes the key quantitative data from studies investigating the inhibitory effects of **bFGF (119-126)** and its analogs on endothelial cell proliferation.



Peptide/Ana log	Sequence/S tructure	Cell Type	Effect	Concentrati on / IC50	Reference
bFGF (119- 126)	KRTGQYKL (Linear)	Bovine Aortic Endothelial Cells	Complete inhibition of basal proliferation	1 μg/mL	[1]
BGF1	CLKRTGQYK LC (Cyclic)	Human Umbilical Vein Endothelial Cells (HUVECs)	Inhibition of FGF2- induced proliferation	IC50 = 1.09 μΜ	[1]
BGF2	Ac- LKRTGQYKL (Linear)	Human Umbilical Vein Endothelial Cells (HUVECs)	Ineffective in inhibiting proliferation	Not Applicable	[1]

Experimental Protocols

This section details the methodologies employed in key experiments to assess the impact of **bFGF (119-126)** on endothelial cell proliferation.

Bovine Aortic Endothelial Cell Proliferation Assay

This protocol is based on the methodology described by Yayon et al. (1993).[4]

- Cell Culture:
 - Primary cultures of bovine aortic endothelial cells are maintained in Dulbecco's Modified
 Eagle's Medium (DMEM) supplemented with 10% bovine calf serum and 1% glutamine.[4]
- · Assay Procedure:



- Seed the bovine aortic endothelial cells in 24-well plates at a density of 5,000 cells per well in the complete growth medium.[4]
- The bFGF (119-126) peptide, dissolved in phosphate-buffered saline (PBS) and filtered, is added to the wells at the desired concentrations (e.g., 1 μg/mL).[4]
- The peptide is added daily for the duration of the experiment (typically 1-6 days).[4]
- To determine cell proliferation, cells are counted at regular intervals (e.g., every other day).
 [4]
- For cell counting, the cells are removed from the wells by trypsinization and then counted using a Coulter Counter.[4]

HUVEC Proliferation Assay with FGF2 Stimulation

This protocol is adapted from the study by Hosseini et al. (2021), which investigated cyclic and linear analogs.[1]

- Cell Culture:
 - Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in their appropriate growth medium.
- Assay Procedure:
 - Seed HUVECs in 96-well plates at a suitable density.
 - After cell attachment, the medium is replaced with a basal medium containing a low percentage of serum to induce quiescence.
 - The cells are then treated with the peptide analogs (e.g., cyclic BGF1 or linear BGF2) at various concentrations (e.g., 0.22 to 1.8 μM for BGF1).[1]
 - Following the addition of the peptides, the cells are stimulated with a pro-proliferative concentration of full-length bFGF (FGF2), for example, 20 ng/mL.[1]



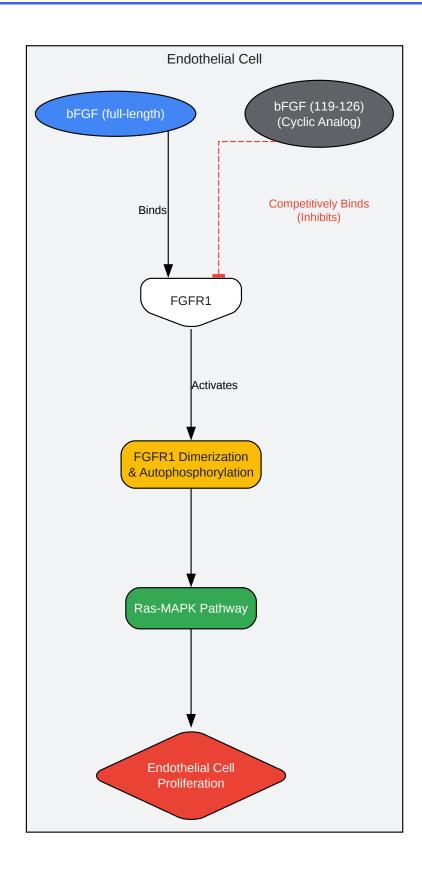
- Control wells include cells with no treatment, cells with FGF2 alone, and cells with peptide alone.
- The plates are incubated for a period sufficient to observe proliferation (e.g., 48-72 hours).
- Cell proliferation is quantified using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells. The absorbance is read at a specific wavelength, and the results are used to calculate the percentage of inhibition and the IC50 value.

Signaling Pathways and Mechanism of Action

The proliferative effects of full-length bFGF in endothelial cells are initiated by its binding to FGFR1, leading to receptor dimerization and autophosphorylation of intracellular tyrosine kinase domains. This activates several downstream signaling cascades, most notably the Ras-MAPK pathway, which is crucial for cell proliferation, and the PLCy/IP3/Ca2+ pathway, which also plays a role in angiogenesis.[2][6]

The **bFGF (119-126)** fragment, particularly in its more stable cyclic form, acts as a competitive antagonist. By binding to FGFR1, it physically obstructs the binding of the full-length bFGF, thus preventing receptor dimerization and the subsequent activation of these proliferative signaling pathways.

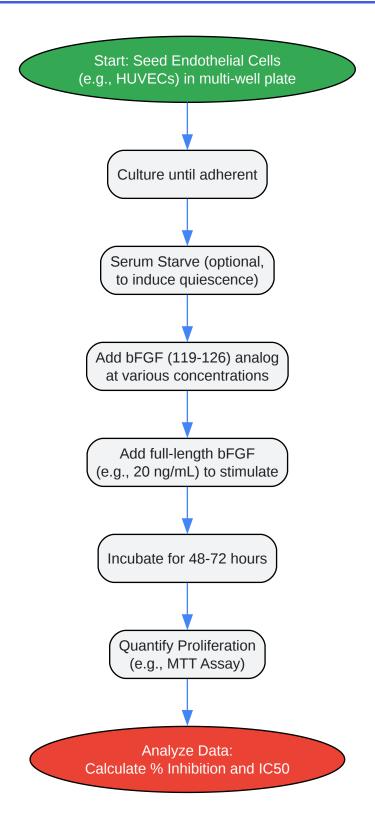




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Caption: Mechanism of bFGF (119-126) inhibition.





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Caption: Workflow for an endothelial cell proliferation inhibition assay.

Conclusion



The **bFGF** (119-126) peptide fragment, KRTGQYKL, does not promote endothelial cell proliferation. Instead, the scientific literature indicates its primary role is as an inhibitor of bFGF-induced proliferation. The efficacy of this inhibition is critically dependent on the peptide's conformation, with cyclic analogs demonstrating significantly higher potency than their linear counterparts. This inhibitory action is achieved through competitive binding to the FGF receptor, thereby blocking the mitogenic signals of the full-length bFGF. For researchers and drug development professionals, these findings highlight the potential of conformationally constrained peptides derived from the **bFGF** (119-126) region as therapeutic agents to target pathological angiogenesis. Further research into the optimization of these cyclic peptides could lead to the development of novel anti-angiogenic therapies.

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